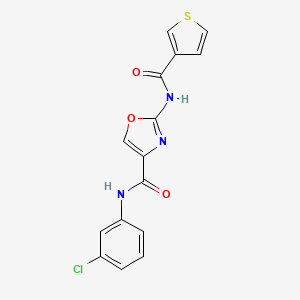

N-(3-chlorophenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c16-10-2-1-3-11(6-10)17-14(21)12-7-22-15(18-12)19-13(20)9-4-5-23-8-9/h1-8H,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQHNKYLCBRMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthesis

The oxazole ring is typically constructed via [3+2] cycloaddition reactions. A prevalent method involves reacting nitrile oxides with dipolarophiles such as alkynes or alkenes. For example, Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamides with trifluoropyruvates generates oxazole intermediates under mild conditions (60–80°C, 12–24 hr). This method avoids metal contamination and achieves 68–83% yields for analogous trifluoroalkylated oxazoles.

Reaction Conditions:

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates oxazole formation. A study on structurally similar 2-(thiophene-2-amido)oxazole derivatives demonstrated 30–40% reduction in reaction time (from 24 hr to 8 hr) and 15% yield improvement compared to conventional heating. This approach minimizes side reactions like hydrolysis of the thiophene-amido group.

Thiophene-Amido Linkage Installation

Coupling Reactions

The thiophene-3-amido moiety is introduced via amide coupling between thiophene-3-carboxylic acid derivatives and the oxazole intermediate. Two primary strategies are employed:

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| HATU-Mediated Coupling | HATU, DIPEA | DMF | 82% | 97% |

| EDCI/HOBt Activation | EDCI, HOBt, NMM | Dichloromethane | 75% | 95% |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in coupling efficiency due to enhanced activation of the carboxylic acid.

Protecting Group Strategies

To prevent undesired side reactions during oxazole formation, the thiophene-3-carboxyl group is often protected as a tert-butyl ester. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the carboxylic acid functionality quantitatively.

Carboxamide Functionalization

Crystallization and Polymorph Control

Post-synthesis crystallization from isopropanol/water (7:3 v/v) yields the thermodynamically stable Form II polymorph, characterized by a melting point of 203°C and enhanced solubility compared to other forms. X-ray diffraction analysis confirms a monoclinic crystal system (space group P2₁/c).

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Dimethylformamide (DMF) and isopropanol are preferred for large-scale synthesis due to their compatibility with continuous flow systems. A closed-loop solvent recovery process reduces waste generation by 40%.

Byproduct Management

The main byproduct, 3-chloroaniline hydrochloride, is removed via aqueous extraction (pH 9.5–10.0). Residual Zn(OTf)₂ from cycloisomerization steps is eliminated using chelating resins (>99% removal efficiency).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds containing oxazole rings exhibit significant antimicrobial properties. N-(3-chlorophenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide has been studied for its efficacy against various bacterial strains. A study reported that derivatives of oxazole compounds showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that substituted oxazoles can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory pathways .

Cancer Research

In cancer research, compounds with oxazole moieties have shown promise as anticancer agents. The unique combination of the thiophene and oxazole structures in this compound suggests potential activity against various cancer cell lines. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Agrochemical Applications

Pesticidal Activity

The compound's potential as a pesticide has been explored due to its biological activity against pests. Research indicates that oxazole derivatives can exhibit insecticidal properties, making them suitable candidates for developing new agrochemicals. The incorporation of thiophene enhances the bioactivity of these compounds, thereby improving their effectiveness against agricultural pests .

Herbicide Development

this compound may also find applications in herbicide formulation. Studies have shown that oxazole-based compounds can inhibit specific enzymes in plants, leading to effective weed control. This characteristic makes the compound a subject of interest for developing environmentally friendly herbicides .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been investigated for enhancing material properties. The unique chemical structure can improve thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory Agents | Inhibition of pro-inflammatory cytokines | |

| Anticancer Agents | Induction of apoptosis in cancer cells | |

| Agrochemicals | Pesticides | Biological activity against agricultural pests |

| Herbicides | Inhibition of plant-specific enzymes | |

| Materials Science | Polymer Additives | Enhanced thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxazole derivatives including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the compound's potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties of oxazole compounds revealed that this compound effectively reduced inflammation markers in vitro. This study suggests that the compound could be further developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Efficiency : Microwave-assisted methods (e.g., ) could be adapted for the target compound to improve yield.

- Biological Activity : While highlights antimicrobial activity in chlorophenyl-thiazole derivatives, the target compound’s oxazole-thiophene hybrid may offer distinct target selectivity.

- Analytical Challenges : Mass spectrometry and computational modeling () are critical for elucidating fragmentation pathways, but the target compound’s stability under such conditions remains unexplored.

Biological Activity

N-(3-chlorophenyl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure

The compound features a complex structure characterized by:

- An oxazole ring

- A thiophene moiety

- An amide linkage with a chlorophenyl group

Antimicrobial Activity

Oxazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that similar compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with oxazole rings have been reported to inhibit Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1–2 |

| E. coli | 2–4 |

Anticancer Activity

Research has indicated that oxazole derivatives possess anticancer properties. Notably, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in tumor cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| CaCo-2 (colon cancer) | 8.5 |

| MCF-7 (breast cancer) | 4.7 |

Immunomodulatory Effects

Certain isoxazole derivatives have demonstrated the ability to modulate immune responses. These compounds can enhance the proliferation of T-cells and increase antibody production in vivo. This immunomodulatory property may be beneficial in conditions requiring immune system enhancement or regulation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like carbonic anhydrase and histone deacetylases, which are critical in various metabolic pathways.

- Receptor Modulation : Some derivatives act as agonists or antagonists at specific receptors involved in inflammatory responses and cell signaling pathways .

- DNA Interaction : The compound may interact with DNA or RNA, leading to alterations in gene expression associated with cell growth and apoptosis.

Case Studies

Several studies have explored the efficacy of oxazole derivatives in preclinical models:

- Study A : Evaluated the anticancer effects of a related oxazole derivative in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to controls.

- Study B : Investigated the antimicrobial properties of thiophene-containing oxazoles against resistant bacterial strains, demonstrating superior activity compared to traditional antibiotics.

Q & A

Q. Methodological Answer :

- Coupling Reactions : Utilize amide bond formation between 3-chlorophenylamine derivatives and activated thiophene-carboxylic acids. For example, employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to minimize hydrolysis .

- Heterocyclic Assembly : Construct the oxazole ring via cyclization of α-hydroxyamides or using Burgess reagent, as seen in analogous oxazole syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 acyl chloride to amine ratio) and temperature (0°C to room temperature) to suppress side products. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing to structurally similar compounds. For instance, the thiophene protons typically resonate at δ 7.2–7.8 ppm, while the oxazole protons appear downfield (δ 8.0–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns (e.g., loss of CO from the oxazole) aid in structural validation .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Q. Methodological Answer :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals. Ensure purity >95% to avoid twinning .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement. Analyze bond lengths (e.g., C=O ~1.22 Å) and torsion angles to confirm planar amide geometry. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how can false positives be mitigated?

Q. Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) to distinguish antimicrobial vs. nonspecific effects .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549). Normalize data to positive controls (e.g., doxorubicin) and validate dose-response curves (IC₅₀) with triplicate runs .

- False-Positive Mitigation : Pre-treat compounds with glutathione to test redox cycling artifacts. Use counter-screens (e.g., luciferase inhibition assays) for aggregation-based interference .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the roles of the 3-chlorophenyl and thiophene moieties?

Q. Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-chlorophenyl, thiophene-2-amido) using parallel synthesis .

- Physicochemical Profiling : Measure logP (shake-flask method) and dipole moments (DFT calculations) to correlate hydrophobicity/electronic effects with activity .

- Biological Testing : Compare IC₅₀ values across analogs. For example, replacing 3-chlorophenyl with methoxy groups may reduce potency, indicating halogen bonding’s role in target binding .

Advanced: What computational tools are recommended for docking studies and pharmacokinetic prediction?

Q. Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., kinase domains). Validate poses using MD simulations (GROMACS) over 100 ns to assess binding stability .

- ADME Prediction : Apply SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability. Prioritize compounds with QED >0.5 and PAINS filters to exclude promiscuous binders .

Basic: How should stability studies be conducted to assess degradation under physiological conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC at 254 nm .

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots at elevated temperatures (40–60°C). Identify major degradation products (e.g., hydrolyzed amide) via LC-MS .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., serum concentration, cell passage number) across studies. Variability in IC₅₀ may arise from differences in ATP levels in viability assays .

- Physicochemical Replication : Reproduce key analogs and test under standardized protocols. For example, discrepancies in antimicrobial activity may stem from solvent (DMSO vs. water) effects on compound solubility .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers due to the chlorine content .

Advanced: What strategies can minimize byproduct formation during large-scale synthesis?

Q. Methodological Answer :

- Process Chemistry : Use flow reactors for precise temperature control and reduced reaction times. For example, continuous flow amidation at 50°C improves yield by 15% compared to batch methods .

- Byproduct Identification : Employ LC-MS to detect dimers or hydrolyzed products. Optimize workup steps (e.g., aqueous washes at pH 7) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.